molecular formula C8H18N4O5 B10771693 NG-HydroXy-L-arginine Monoacetate

NG-HydroXy-L-arginine Monoacetate

Cat. No.: B10771693
M. Wt: 250.25 g/mol
InChI Key: VYMCYRPQICLHKC-WCCKRBBISA-N
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Description

NG-HydroXy-L-arginine Monoacetate is a compound that plays a crucial role in the biosynthesis of nitric oxide, a vital signaling molecule in various physiological processes. It is a key intermediate in the conversion of L-arginine to nitric oxide and citrulline by nitric oxide synthase (NOS). This compound is also known for its ability to inhibit arginase, an enzyme that competes with NOS for L-arginine .

Preparation Methods

Synthetic Routes and Reaction Conditions

NG-HydroXy-L-arginine Monoacetate is synthesized through the NADPH-dependent hydroxylation of L-arginine. This reaction is catalyzed by nitric oxide synthase (NOS), resulting in the formation of NG-HydroXy-L-arginine, which can then be converted to its monoacetate form .

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological processes, where genetically engineered microorganisms are employed to produce the compound in large quantities. These microorganisms are designed to express high levels of NOS, facilitating the efficient conversion of L-arginine to this compound .

Chemical Reactions Analysis

Types of Reactions

NG-HydroXy-L-arginine Monoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from the oxidation of this compound are nitric oxide and citrulline .

Mechanism of Action

NG-HydroXy-L-arginine Monoacetate exerts its effects primarily through its role as an intermediate in the biosynthesis of nitric oxide. The compound is formed by the NADPH-dependent hydroxylation of L-arginine, catalyzed by nitric oxide synthase (NOS). Once formed, this compound can be efficiently oxidized to nitric oxide and citrulline by the cytochrome P450 system . Nitric oxide then acts as a signaling molecule, regulating various physiological processes such as vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NG-HydroXy-L-arginine Monoacetate is unique due to its specific role in the biosynthesis of nitric oxide and its ability to inhibit arginase. This dual functionality makes it a valuable compound in both research and industrial applications .

Biological Activity

NG-Hydroxy-L-arginine Monoacetate (NOHA) is a significant biochemical compound involved in the biosynthesis of nitric oxide (NO), primarily through its action as an intermediate in the L-arginine-nitric oxide pathway. This article explores the biological activities of NOHA, focusing on its mechanisms of action, physiological effects, and implications for health and disease.

  • Chemical Formula : C₈H₁₈N₄O₅
  • Molecular Weight : Approximately 250.25 g/mol
  • CAS Number : 53598-01-9

NOHA is synthesized through the enzymatic hydroxylation of L-arginine, catalyzed by nitric oxide synthase (NOS) in the presence of NADPH and oxygen. This process allows NOHA to serve as a substrate for further reactions leading to NO production, which is crucial for various physiological processes including vasodilation and immune response regulation .

NOHA primarily interacts with constitutive nitric oxide synthase (cNOS) and the cytochrome P450 system to facilitate the production of nitric oxide and citrulline. The oxidation reaction requires oxygen and cofactors such as NADPH. The following table summarizes key biochemical pathways involving NOHA:

Pathway Description
Nitric Oxide BiosynthesisNOHA is converted to NO and citrulline via cNOS.
Arginase InhibitionNOHA inhibits arginase, enhancing L-arginine availability for NO production.
Cytochrome P450 ActivityNOHA acts as a substrate for cytochrome P450 enzymes, facilitating oxidative reactions.

1. Vasodilation and Cardiovascular Health

NOHA plays a critical role in vasodilation by increasing NO levels, which relaxes blood vessels and improves blood flow. Studies have shown that NOHA can induce endothelium-independent vasorelaxation in various vascular tissues . This property is particularly relevant in conditions characterized by impaired nitric oxide signaling.

2. Immune Response Modulation

In immune cells, NOHA influences nitric oxide production, which is vital for immune responses. It has been observed that NOHA can inhibit arginase activity in macrophages, thereby promoting the availability of L-arginine necessary for high-output NO production during immune activation . This mechanism highlights its potential therapeutic applications in inflammatory diseases.

3. Cancer Biology

Research indicates that NOHA can inhibit tumor cell proliferation, specifically in Caco-2 human colon carcinoma cells. The inhibition is likely mediated through arginase activity suppression, leading to reduced polyamine synthesis necessary for cell growth . This suggests that NOHA may have potential as an anti-cancer agent by modulating arginine metabolism.

Case Studies

Several studies have explored the effects of NOHA in different biological contexts:

  • Study on Endothelial Function : In rat models, administration of NOHA improved endothelial function by enhancing vasodilation responses to acetylcholine (ACh), demonstrating its role in vascular health .
  • Cancer Proliferation Study : A study on Caco-2 cells showed that treatment with NOHA significantly inhibited cell proliferation by affecting arginase activity and downstream polyamine synthesis pathways .

Properties

Molecular Formula

C8H18N4O5

Molecular Weight

250.25 g/mol

IUPAC Name

[(1S)-4-[[amino-(hydroxyamino)methylidene]amino]-1-carboxybutyl]azanium;acetate

InChI

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1

InChI Key

VYMCYRPQICLHKC-WCCKRBBISA-N

Isomeric SMILES

CC(=O)[O-].C(C[C@@H](C(=O)O)[NH3+])CN=C(N)NO

Canonical SMILES

CC(=O)[O-].C(CC(C(=O)O)[NH3+])CN=C(N)NO

Origin of Product

United States

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